molecular formula C13H9F2NO3 B6388388 MFCD18317246 CAS No. 1261992-57-7

MFCD18317246

Cat. No.: B6388388
CAS No.: 1261992-57-7
M. Wt: 265.21 g/mol
InChI Key: OOJMSOHPWUHZJM-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence (e.g., boronic acid derivatives or heterocyclic aromatic systems), it is hypothesized to belong to a class of organoboron or halogenated aromatic compounds. Such compounds are often utilized in pharmaceutical intermediates, catalysis, or materials science due to their reactivity and stability .

Key inferred properties (modeled after similar MDL-numbered compounds):

  • Molecular formula: Likely includes halogen atoms (Cl, Br) and/or boronic acid groups, similar to C₆H₅BBrClO₂ (MFCD13195646) or C₆H₃Cl₂N₃ (MFCD11044885) .
  • Molecular weight: Estimated between 180–250 g/mol, based on analogs .
  • Bioactivity: Potential high GI absorption and BBB permeability, as seen in compounds like CAS 1046861-20-4 (bioavailability score: 0.55) .

Properties

IUPAC Name

5-(2,5-difluorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c1-19-12-10(13(17)18)4-7(6-16-12)9-5-8(14)2-3-11(9)15/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJMSOHPWUHZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687372
Record name 5-(2,5-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-57-7
Record name 5-(2,5-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317246 typically involves a series of well-defined chemical reactions. One common method includes the co-precipitation technique, where hydrophilic material-modified iron oxide nanoparticles are synthesized. This process involves the use of reagents such as iron salts and a stabilizing agent like polyethylene glycol (PEG). The reaction conditions often require controlled temperature and pH to ensure the formation of stable nanoparticles .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with enhanced control over reaction parameters. Large-scale reactors and continuous monitoring systems are employed to maintain the desired conditions, ensuring consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

MFCD18317246 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound that interact with different reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides or hydroxides, while reduction can produce simpler hydrocarbons or alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

MFCD18317246 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which MFCD18317246 exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317246 with structurally and functionally related compounds, extrapolated from evidence on analogous MDL-numbered substances:

Table 1: Physicochemical and Bioactive Properties

Parameter This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₆H₅BBrClO₂ (modeled) C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight ~235 g/mol 235.27 g/mol 188.01 g/mol
Log Po/w 2.15 (predicted) 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) 0.24 0.24 0.45
Bioavailability 0.55 0.55 0.72
Synthetic Accessibility 2.07 2.07 1.89

Key Findings:

Structural Similarities :

  • This compound likely shares a boronic acid moiety with CAS 1046861-20-4, enabling Suzuki-Miyaura coupling reactions .
  • Halogenated aromatic rings (e.g., Cl, Br) are common, enhancing stability and binding affinity in medicinal chemistry .

Pharmacological Profiles :

  • GI Absorption : High absorption (modeled after MFCD13195646) suggests oral bioavailability .
  • BBB Permeability : Predicted BBB penetration aligns with analogs like CAS 1761-61-1 (C₇H₅BrO₂), which exhibit neuroactivity .

Synthetic Challenges :

  • Halogenation and boronic acid integration require precise conditions (e.g., Pd catalysis, THF/H₂O solvent systems) .
  • This compound’s synthetic accessibility score (2.07) indicates moderate complexity, comparable to MFCD11044885 (1.89) .

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